molecular formula C6H10ClN3O2 B7853981 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride

2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride

Cat. No. B7853981
M. Wt: 191.61 g/mol
InChI Key: SYITUOILVPOPDO-UHFFFAOYSA-N
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Description

2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride involves the reaction of 5-methyl-3-amino-1,2-oxazole with chloroacetic acid followed by hydrochloric acid treatment to obtain the final product.

Starting Materials
5-methyl-3-amino-1,2-oxazole, Chloroacetic acid, Hydrochloric acid

Reaction
Step 1: 5-methyl-3-amino-1,2-oxazole is reacted with chloroacetic acid in the presence of a suitable solvent and a catalyst to form 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide., Step 2: The crude product obtained from step 1 is treated with hydrochloric acid to obtain 2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide hydrochloride as a white crystalline solid.

properties

IUPAC Name

2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-5(9-11-4)8-6(10)3-7;/h2H,3,7H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYITUOILVPOPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(5-methyl-1,2-oxazol-3-yl)acetamide;hydrochloride

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